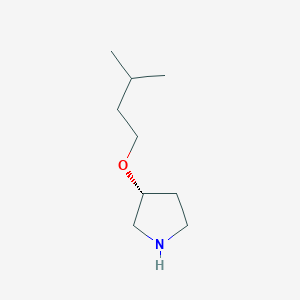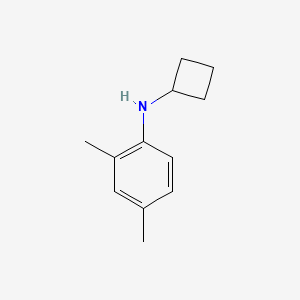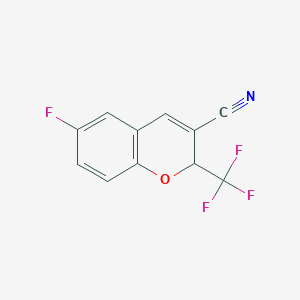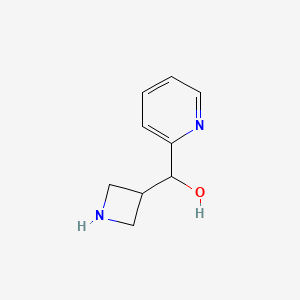
(Azetidin-3-yl)(pyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Azetidin-3-yl)(pyridin-2-yl)methanol is a compound that features both an azetidine ring and a pyridine ring. Azetidine is a four-membered nitrogen-containing ring, while pyridine is a six-membered nitrogen-containing aromatic ring. The combination of these two rings in a single molecule makes this compound an interesting subject for research in various fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Azetidin-3-yl)(pyridin-2-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of azetidine with pyridine-2-carbaldehyde under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the azetidine, allowing it to react with the aldehyde group of pyridine-2-carbaldehyde to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would apply to the industrial production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(Azetidin-3-yl)(pyridin-2-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the molecule can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydrogen atoms on the azetidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (Azetidin-3-yl)(pyridin-2-yl)methanone.
Reduction: Formation of (Azetidin-3-yl)(piperidin-2-yl)methanol.
Substitution: Formation of halogenated derivatives of this compound.
Applications De Recherche Scientifique
(Azetidin-3-yl)(pyridin-2-yl)methanol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (Azetidin-3-yl)(pyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The azetidine ring can mimic the structure of natural substrates, allowing the compound to inhibit or activate specific biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Azetidin-3-yl)(pyridin-2-yl)methanone: Similar structure but with a ketone group instead of a hydroxyl group.
(Azetidin-3-yl)(piperidin-2-yl)methanol: Similar structure but with a piperidine ring instead of a pyridine ring.
Uniqueness
(Azetidin-3-yl)(pyridin-2-yl)methanol is unique due to the presence of both an azetidine ring and a pyridine ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
azetidin-3-yl(pyridin-2-yl)methanol |
InChI |
InChI=1S/C9H12N2O/c12-9(7-5-10-6-7)8-3-1-2-4-11-8/h1-4,7,9-10,12H,5-6H2 |
Clé InChI |
NGTCWRFPXIVFDY-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C(C2=CC=CC=N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


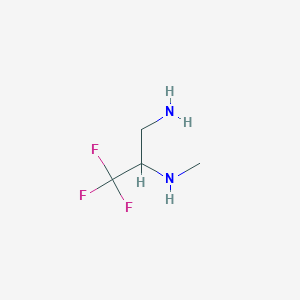
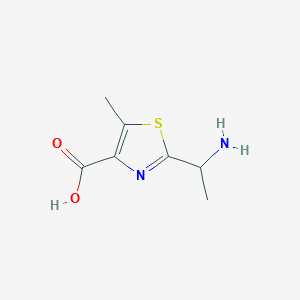
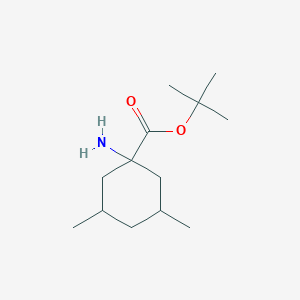
![8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13235909.png)
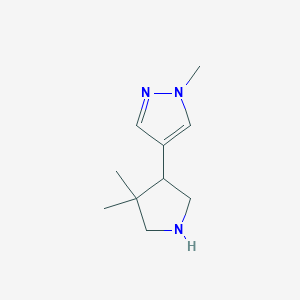
![1-[(Piperazin-1-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13235927.png)
![Methyl 2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13235928.png)

![2-chloro-N-{[4-(morpholin-4-ylmethyl)phenyl]methyl}acetamide](/img/structure/B13235931.png)
![Ethyl 2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13235939.png)

